(2R)-2-[[(2S)-2-[(2-Methoxyacetyl)amino]-3-methylbutanoyl]-methylamino]-4-methyl-N-[(3R,6R,13S,16S,19R,29R,36S,37R)-3,19,26-tris[(2S)-butan-2-yl]-4,13,14,17,27,34,37-heptamethyl-6,29-bis(2-methylpropyl)-2,5,8,12,15,18,21,25,28,31,35-undecaoxo-16-propan-2-yl-1-oxa-4,7,11,14,17,20,24,27,30,34-decazacycloheptatriacont-36-yl]pentanamide (2R)-2-[[(2S)-2-[(2-Methoxyacetyl)amino]-3-methylbutanoyl]-methylamino]-4-methyl-N-[(3R,6R,13S,16S,19R,29R,36S,37R)-3,19,26-tris[(2S)-butan-2-yl]-4,13,14,17,27,34,37-heptamethyl-6,29-bis(2-methylpropyl)-2,5,8,12,15,18,21,25,28,31,35-undecaoxo-16-propan-2-yl-1-oxa-4,7,11,14,17,20,24,27,30,34-decazacycloheptatriacont-36-yl]pentanamide
Brand Name: Vulcanchem
CAS No.: 109767-22-8
VCID: VC0217386
InChI: InChI=1S/C71H127N13O16/c1-26-44(14)57-69(96)82(22)59(43(12)13)70(97)80(20)47(17)62(89)72-32-29-52(85)74-50(36-40(6)7)66(93)84(24)61(46(16)28-3)71(98)100-48(18)58(78-63(90)51(37-41(8)9)81(21)68(95)56(42(10)11)77-55(88)38-99-25)67(94)79(19)34-31-54(87)75-49(35-39(4)5)65(92)83(23)60(45(15)27-2)64(91)73-33-30-53(86)76-57/h39-51,56-61H,26-38H2,1-25H3,(H,72,89)(H,73,91)(H,74,85)(H,75,87)(H,76,86)(H,77,88)(H,78,90)/t44-,45-,46-,47-,48+,49+,50+,51+,56-,57+,58-,59-,60?,61+/m0/s1
SMILES: CCC(C)C1C(=O)N(C(C(=O)N(C(C(=O)NCCC(=O)NC(C(=O)N(C(C(=O)OC(C(C(=O)N(CCC(=O)NC(C(=O)N(C(C(=O)NCCC(=O)N1)C(C)CC)C)CC(C)C)C)NC(=O)C(CC(C)C)N(C)C(=O)C(C(C)C)NC(=O)COC)C)C(C)CC)C)CC(C)C)C)C)C(C)C)C
Molecular Formula: C71H127N13O16
Molecular Weight: 1418.8 g/mol

(2R)-2-[[(2S)-2-[(2-Methoxyacetyl)amino]-3-methylbutanoyl]-methylamino]-4-methyl-N-[(3R,6R,13S,16S,19R,29R,36S,37R)-3,19,26-tris[(2S)-butan-2-yl]-4,13,14,17,27,34,37-heptamethyl-6,29-bis(2-methylpropyl)-2,5,8,12,15,18,21,25,28,31,35-undecaoxo-16-propan-2-yl-1-oxa-4,7,11,14,17,20,24,27,30,34-decazacycloheptatriacont-36-yl]pentanamide

CAS No.: 109767-22-8

Main Products

VCID: VC0217386

Molecular Formula: C71H127N13O16

Molecular Weight: 1418.8 g/mol

(2R)-2-[[(2S)-2-[(2-Methoxyacetyl)amino]-3-methylbutanoyl]-methylamino]-4-methyl-N-[(3R,6R,13S,16S,19R,29R,36S,37R)-3,19,26-tris[(2S)-butan-2-yl]-4,13,14,17,27,34,37-heptamethyl-6,29-bis(2-methylpropyl)-2,5,8,12,15,18,21,25,28,31,35-undecaoxo-16-propan-2-yl-1-oxa-4,7,11,14,17,20,24,27,30,34-decazacycloheptatriacont-36-yl]pentanamide - 109767-22-8

CAS No. 109767-22-8
Product Name (2R)-2-[[(2S)-2-[(2-Methoxyacetyl)amino]-3-methylbutanoyl]-methylamino]-4-methyl-N-[(3R,6R,13S,16S,19R,29R,36S,37R)-3,19,26-tris[(2S)-butan-2-yl]-4,13,14,17,27,34,37-heptamethyl-6,29-bis(2-methylpropyl)-2,5,8,12,15,18,21,25,28,31,35-undecaoxo-16-propan-2-yl-1-oxa-4,7,11,14,17,20,24,27,30,34-decazacycloheptatriacont-36-yl]pentanamide
Molecular Formula C71H127N13O16
Molecular Weight 1418.8 g/mol
IUPAC Name (2R)-2-[[(2S)-2-[(2-methoxyacetyl)amino]-3-methylbutanoyl]-methylamino]-4-methyl-N-[(3R,6R,13S,16S,19R,29R,36S,37R)-3,19,26-tris[(2S)-butan-2-yl]-4,13,14,17,27,34,37-heptamethyl-6,29-bis(2-methylpropyl)-2,5,8,12,15,18,21,25,28,31,35-undecaoxo-16-propan-2-yl-1-oxa-4,7,11,14,17,20,24,27,30,34-decazacycloheptatriacont-36-yl]pentanamide
Standard InChI InChI=1S/C71H127N13O16/c1-26-44(14)57-69(96)82(22)59(43(12)13)70(97)80(20)47(17)62(89)72-32-29-52(85)74-50(36-40(6)7)66(93)84(24)61(46(16)28-3)71(98)100-48(18)58(78-63(90)51(37-41(8)9)81(21)68(95)56(42(10)11)77-55(88)38-99-25)67(94)79(19)34-31-54(87)75-49(35-39(4)5)65(92)83(23)60(45(15)27-2)64(91)73-33-30-53(86)76-57/h39-51,56-61H,26-38H2,1-25H3,(H,72,89)(H,73,91)(H,74,85)(H,75,87)(H,76,86)(H,77,88)(H,78,90)/t44-,45-,46-,47-,48+,49+,50+,51+,56-,57+,58-,59-,60?,61+/m0/s1
Standard InChIKey PAJSMVHANULECY-RVLLJQLFSA-N
Isomeric SMILES CC[C@H](C)[C@@H]1C(=O)N([C@H](C(=O)N([C@H](C(=O)NCCC(=O)N[C@@H](C(=O)N([C@@H](C(=O)O[C@@H]([C@@H](C(=O)N(CCC(=O)N[C@@H](C(=O)N(C(C(=O)NCCC(=O)N1)[C@@H](C)CC)C)CC(C)C)C)NC(=O)[C@@H](CC(C)C)N(C)C(=O)[C@H](C(C)C)NC(=O)COC)C)[C@@H](C)CC)C)CC(C)C)C)C)C(C)C)C
SMILES CCC(C)C1C(=O)N(C(C(=O)N(C(C(=O)NCCC(=O)NC(C(=O)N(C(C(=O)OC(C(C(=O)N(CCC(=O)NC(C(=O)N(C(C(=O)NCCC(=O)N1)C(C)CC)C)CC(C)C)C)NC(=O)C(CC(C)C)N(C)C(=O)C(C(C)C)NC(=O)COC)C)C(C)CC)C)CC(C)C)C)C)C(C)C)C
Canonical SMILES CCC(C)C1C(=O)N(C(C(=O)N(C(C(=O)NCCC(=O)NC(C(=O)N(C(C(=O)OC(C(C(=O)N(CCC(=O)NC(C(=O)N(C(C(=O)NCCC(=O)N1)C(C)CC)C)CC(C)C)C)NC(=O)C(CC(C)C)N(C)C(=O)C(C(C)C)NC(=O)COC)C)C(C)CC)C)CC(C)C)C)C)C(C)C)C
Synonyms theonellapeptolide Ie
PubChem Compound 194832
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator